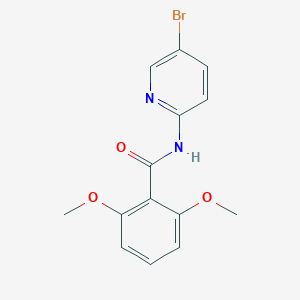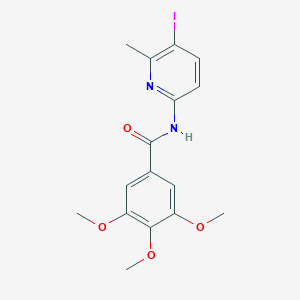
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Studies have shown that 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain-relieving drugs. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to enhance the growth and yield of crops, making it a potential candidate for use in agriculture. In addition, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. One area of interest is the development of new pain-relieving drugs based on the anti-inflammatory and analgesic effects of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide as a plant growth regulator to enhance crop yields. Additionally, further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide and its potential applications in material science.
Métodos De Síntesis
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-propyl-2H-tetrazol-5-ylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. In agriculture, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a plant growth regulator, enhancing the growth and yield of crops. In material science, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a monomer for the synthesis of new polymers with unique properties.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-propyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-5-6-14-12-8(11-13-14)10-7(15)9(2,3)4/h5-6H2,1-4H3,(H,10,12,15) |
Clave InChI |
GJEKUDOUEJAFOP-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)